molecular formula C16H18N4O4S B3004948 6-((3,5-dimethoxybenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946255-30-7

6-((3,5-dimethoxybenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B3004948
CAS RN: 946255-30-7
M. Wt: 362.4
InChI Key: HWSUSVZVLMLPDD-UHFFFAOYSA-N
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Description

The compound "6-((3,5-dimethoxybenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one" is a derivative of the pyrazolo[3,4-d]pyrimidin-4-one family, which is a class of compounds known for their diverse biological activities. These compounds have been extensively studied due to their potential therapeutic applications, including anticancer and antimicrobial effects.

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives typically involves the reaction of amino-pyrazole carboxylates with various reagents. For instance, the synthesis of 6-aryl derivatives can be achieved by reacting 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide with aromatic aldehydes in the presence of heteropolyacids, yielding high product yields . Similarly, other derivatives have been synthesized by condensation reactions involving hydroxylamine, urea, thiourea, and other amines . These methods demonstrate the versatility of the pyrazolo[3,4-d]pyrimidin-4-one scaffold in generating a wide array of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidin-4-one moiety. The substitution patterns on the core structure, such as the addition of a dimethoxybenzylthio group, can significantly influence the compound's electronic properties and, consequently, its biological activity. Quantum chemical calculations, including HOMO, LUMO, and energy gap analyses, have been employed to understand the electronic properties of similar compounds .

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidin-4-one derivatives undergo various chemical reactions, which are essential for their functionalization and biological activity. For example, they can react with chloroacetyl chloride to form thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives . Additionally, they can undergo cyclocondensation reactions with urea or thiourea to form isoxazolo[5,4-d]pyrimidin-6-one derivatives . These reactions are crucial for the synthesis of compounds with potential antihypertensive activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like the 3,5-dimethoxybenzylthio group can alter these properties, potentially affecting the compound's pharmacokinetic profile. The cytotoxic activities of these compounds have been tested against various cancer cell lines, with some derivatives showing significant inhibitory activity . Additionally, the antimicrobial potential of these compounds has been evaluated, although some derivatives did not exhibit significant activity .

properties

IUPAC Name

6-[(3,5-dimethoxyphenyl)methylsulfanyl]-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c1-23-11-5-10(6-12(7-11)24-2)9-25-16-18-14-13(15(22)19-16)8-17-20(14)3-4-21/h5-8,21H,3-4,9H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSUSVZVLMLPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CSC2=NC3=C(C=NN3CCO)C(=O)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((3,5-dimethoxybenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

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